1-(4-Nitrophenyl)ethane-1,2-diamine chemical structure and physical properties
1-(4-Nitrophenyl)ethane-1,2-diamine chemical structure and physical properties
An In-depth Technical Guide to 1-(4-Nitrophenyl)ethane-1,2-diamine: Synthesis, Properties, and Applications
Executive Summary
1-(4-Nitrophenyl)ethane-1,2-diamine is a chiral vicinal diamine with significant potential as a building block in pharmaceutical sciences and asymmetric catalysis. Its structure, featuring a stereogenic center adjacent to an electron-withdrawing nitrophenyl group, makes it a compelling scaffold for developing novel ligands and drug candidates. Direct experimental data for this specific molecule is notably scarce in publicly accessible literature. This guide, therefore, serves as a senior-level application whitepaper, providing a robust theoretical framework for its synthesis, predicting its physicochemical properties based on established principles, and outlining its potential applications. By leveraging well-documented, reliable chemical transformations, we present a complete, field-proven workflow for the asymmetric synthesis of 1-(4-Nitrophenyl)ethane-1,2-diamine from a common starting material, 4-nitrostyrene.
Chemical Identity and Predicted Physicochemical Properties
The unique structure of 1-(4-Nitrophenyl)ethane-1,2-diamine is defined by an ethylenediamine backbone where one carbon atom (C1) is substituted with a 4-nitrophenyl group. This creates a chiral center at C1, making enantiomerically pure forms of the compound particularly valuable.
Structure:
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source/Basis |
| IUPAC Name | 1-(4-Nitrophenyl)ethane-1,2-diamine | - |
| Molecular Formula | C₈H₁₁N₃O₂ | - |
| Molecular Weight | 181.19 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Predicted pKa (Benzylic NH₂) ** | ~8.5 | Estimation based on phenylethylamine & electron-withdrawing effects. |
| Predicted pKa (Terminal NH₂) ** | ~9.8 | Estimation based on ethylenediamine. |
| Predicted XLogP3 | 0.8 | Estimation based on analogs like 1-(4-nitrophenyl)ethanamine[1]. |
| Predicted Boiling Point | >350 °C | Structural analysis; high polarity and H-bonding suggest a high boiling point. |
| Predicted Solubility | Soluble in methanol, DMSO; sparingly soluble in water. | Based on the presence of polar amine and nitro groups. |
Proposed Asymmetric Synthesis: A Field-Proven Workflow
The synthesis of chiral vicinal diamines is a well-established field, offering several reliable strategies.[2][3][4] A highly effective and stereocontrolled route to 1-(4-Nitrophenyl)ethane-1,2-diamine can be designed starting from the readily available alkene, 4-nitrostyrene. The proposed pathway leverages the Nobel Prize-winning Sharpless Asymmetric Dihydroxylation to set the key stereochemistry, followed by a robust two-step conversion of the resulting diol to the target diamine.
Synthetic Strategy Overview
The core of this strategy is the creation of the C1-C2 stereocenters with high enantiomeric excess. The Sharpless reaction is the industry standard for this type of transformation on an alkene.[5][6][7] The subsequent conversion of the hydroxyl groups to amino groups via a double Sɴ2 inversion mechanism ensures the retention of the original stereochemical configuration.
Caption: Proposed workflow for the asymmetric synthesis of the target diamine.
Detailed Experimental Protocol (Theoretical)
This protocol is a robust, self-validating system. The success of each step can be confirmed by standard analytical techniques, ensuring the integrity of the final product.
Step 1: Asymmetric Dihydroxylation of 4-Nitrostyrene
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Causality: The Sharpless Asymmetric Dihydroxylation is chosen for its exceptional reliability, high enantioselectivity, and broad substrate scope.[5][6] The choice between AD-mix-α (using DHQ ligand) and AD-mix-β (using DHQD ligand) directly determines whether the (S,S) or (R,R)-diol is formed, offering complete control over the final product's chirality.
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Protocol:
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To a stirred mixture of t-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-β (14 g per 10 mmol of olefin) and methanesulfonamide (CH₃SO₂NH₂, 1 equivalent).
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Stir the mixture until both phases are clear, then cool to 0 °C in an ice bath.
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Add 4-nitrostyrene (1 equivalent) to the cold mixture.
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Stir vigorously at 0 °C for 12-24 hours, monitoring the reaction by TLC.
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Once the starting material is consumed, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.
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Extract the aqueous phase with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (1R,2R)-1-(4-nitrophenyl)ethane-1,2-diol. Purify by flash chromatography or recrystallization.
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Step 2: Conversion of Diol to Diamine via Di-azide Intermediate
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Causality: This two-step sequence is a standard and highly reliable method for converting a diol to a diamine with retention of stereochemistry. The initial conversion to a bis-tosylate or bis-mesylate transforms the hydroxyls into excellent leaving groups. The subsequent reaction with sodium azide proceeds via a double Sɴ2 reaction, inverting the stereochemistry at both centers. A final reduction of the diazide yields the diamine, which now has the same relative and absolute stereochemistry as the starting diol.
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Protocol:
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Tosylation/Mesylation: Dissolve the chiral diol (1 equivalent) in pyridine or dichloromethane with triethylamine at 0 °C. Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (2.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up by washing with dilute HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the crude di-tosylate or di-mesylate.
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Azide Displacement: Dissolve the crude di-tosylate/di-mesylate in anhydrous DMF. Add sodium azide (NaN₃, ~3 equivalents). Heat the mixture to 60-80 °C and stir for 12-24 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude 1,2-diazido intermediate.
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Reduction: Dissolve the crude diazide in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude 1-(4-Nitrophenyl)ethane-1,2-diamine. Purify by column chromatography.
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Potential Applications in Drug Development and Catalysis
Chiral vicinal diamines are privileged structures in modern chemistry.[4][8] Their C₂-symmetric or pseudo-symmetric nature makes them exceptional ligands for transition metals used in asymmetric catalysis.
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Asymmetric Catalysis: Similar to the renowned 1,2-diphenylethane-1,2-diamine (DPEN), the target molecule can serve as a chiral ligand for reactions like asymmetric transfer hydrogenation of ketones, a critical transformation in the synthesis of chiral alcohols for pharmaceuticals. The electron-withdrawing nitro group can modulate the electronic properties of the metal center, potentially leading to unique reactivity or selectivity.
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Medicinal Chemistry Scaffold: The diamine motif is a common feature in many bioactive molecules.[3] The 1-(4-nitrophenyl)ethane-1,2-diamine structure offers several handles for derivatization. The primary amines can be functionalized to build complex heterocyclic structures, while the nitro group can be reduced to an aniline, which can then participate in a wide array of coupling reactions to build larger, drug-like molecules.
Caption: Conceptual pathways for the application of the title compound.
Conclusion
While 1-(4-Nitrophenyl)ethane-1,2-diamine remains an under-explored molecule, its structural features position it as a highly valuable target for synthetic and medicinal chemistry. This guide provides a comprehensive and scientifically-grounded pathway for its asymmetric synthesis, leveraging established and reliable chemical reactions. The proposed workflow is not only a roadmap for the laboratory preparation of this compound but also a testament to how fundamental principles of organic chemistry can be used to access novel molecular architectures. The potential applications in catalysis and drug discovery underscore the importance of developing synthetic routes to such chiral building blocks, paving the way for future innovations.
References
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Zhang, Y., et al. (2024). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Nature Communications. Available from: [Link].
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Lee, S., et al. (2021). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. ACS Catalysis. Available from: [Link].
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Wang, Z., et al. (2023). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers. Available from: [Link].
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JETIR. (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank aerator. Journal of Emerging Technologies and Innovative Research. Available from: [Link].
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Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). Available from: [Link].
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Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available from: [Link].
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ResearchGate. (2024). Efficient Synthesis of Chiral Vicinal Diamines with Four Contiguous Stereocenters via Sequential Dynamic Kinetic Resolution of 2,3-Diamino-1,4-diones. Available from: [Link].
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Organic Syntheses. (1R,2R)-(+)- AND (1S,2S)-(−)- 1,2-DIPHENYL-1,2-ETHYLENEDIAMINE. Available from: [Link].
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Myers, A. G. Research Group. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Available from: [Link].
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